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Compound of Interest

Compound Name:
1-Cyclohexylpiperazine

dihydrochloride

Cat. No.: B1604190 Get Quote

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 1-
Cyclohexylpiperazine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of 1-Cyclohexylpiperazine
dihydrochloride, a pivotal building block in modern medicinal chemistry. Designed for

researchers, scientists, and drug development professionals, this document moves beyond a

simple data repository. It provides a foundational understanding of the compound's

spectroscopic characteristics, grounded in its molecular structure, and details a validated

synthetic pathway. The causality behind experimental observations and procedural choices is

elucidated to empower researchers in their own analytical and synthetic endeavors.

Introduction and Physicochemical Properties
1-Cyclohexylpiperazine is a disubstituted piperazine derivative recognized for its utility as an

intermediate in the synthesis of diverse pharmaceutical agents.[1] The cyclohexyl group

enhances lipophilicity, a key property that can improve the bioavailability of drug candidates.[1]

In many synthetic and application contexts, the compound is handled as its dihydrochloride salt

to improve stability and aqueous solubility. This guide focuses on this salt form (C₁₀H₂₂Cl₂N₂),

providing the critical analytical data required for its unambiguous identification and use.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine and its Dihydrochloride Salt
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Property Value Source

Chemical Name
1-Cyclohexylpiperazine

Dihydrochloride
-

Synonym(s)
1-cyclohexylpiperazine

hydrochloride
[2]

Molecular Formula C₁₀H₂₂Cl₂N₂ [2]

Molecular Weight 241.20 g/mol [2]

CAS Number 245487-40-5 [2]

Appearance
White to light yellow powder or

lump
[3]

Melting Point (Free Base) 28-32 °C [4][5]

Molecular Weight (Free Base) 168.28 g/mol [6][7]

CAS Number (Free Base) 17766-28-8 [3][6]

Molecular Structure and Its Spectroscopic
Implications
The structure of 1-Cyclohexylpiperazine dihydrochloride consists of a saturated six-

membered piperazine ring and a cyclohexyl ring linked via a C-N bond. In the dihydrochloride

form, both nitrogen atoms of the piperazine ring are protonated, forming ammonium centers,

each associated with a chloride counter-ion. This protonation is the most significant structural

feature influencing the spectroscopic data, particularly in IR and NMR.

Caption: Structure of 1-Cyclohexylpiperazine Dihydrochloride.

Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule,

causing vibrations of its chemical bonds. The frequencies of these absorptions are

characteristic of the types of bonds and functional groups present. For 1-
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Cyclohexylpiperazine dihydrochloride, the most informative regions are the N-H stretching

region and the C-H stretching region.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol.

Record a background spectrum of the empty ATR stage.

Place a small amount of the solid 1-Cyclohexylpiperazine dihydrochloride powder onto

the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Data Interpretation: The key to interpreting the IR spectrum is recognizing the absorptions from

the protonated amine and the aliphatic rings.

Table 2: Characteristic IR Absorption Bands for 1-Cyclohexylpiperazine Dihydrochloride
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale and
Expected
Appearance

~2700-2400 N-H Stretch
Secondary

Ammonium (R₂N⁺H₂)

This is a hallmark of

an amine salt. The

absorption is typically

very broad and strong

due to hydrogen

bonding with the

chloride counter-ions.

It often shows multiple

sub-peaks.

2950-2850 C-H Stretch Aliphatic (CH, CH₂)

Strong, sharp

absorptions

corresponding to the

symmetric and

asymmetric stretching

of C-H bonds in the

cyclohexyl and

piperazine rings.

~1600-1500 N-H Bend
Secondary

Ammonium (R₂N⁺H₂)

A medium to strong

absorption for the

scissoring vibration of

the N⁺-H bonds.

1470-1440 C-H Bend Aliphatic (CH₂)

Scissoring and

bending vibrations of

the methylene groups

in both rings.

~1100-1000 C-N Stretch Aliphatic Amine

C-N stretching

vibrations are

expected in this

region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides

detailed information about the molecular structure, including the connectivity and chemical

environment of atoms. For this molecule, ¹H NMR identifies the types and number of hydrogen

atoms, while ¹³C NMR does the same for carbon atoms.

Experimental Protocol (¹H and ¹³C NMR):

Dissolve 5-10 mg of 1-Cyclohexylpiperazine dihydrochloride in ~0.6 mL of a suitable

deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts as the N-

H protons will exchange with deuterium, causing their signal to disappear, which aids in peak

assignment.

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, typical acquisition includes 16-32 scans. For ¹³C NMR, more scans are required

due to the low natural abundance of the ¹³C isotope.

Process the data (Fourier transform, phase correction, and baseline correction) and

reference the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

¹H NMR Data Interpretation:

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for 1-Cyclohexylpiperazine Dihydrochloride
(in D₂O)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.5-3.2 Broad Multiplet 9H
Piperazine CH₂,

Cyclohexyl CH-N

Protons on

carbons adjacent

to the electron-

withdrawing N⁺

atoms are

significantly

deshielded and

shifted downfield.

The signals from

the piperazine

and the

cyclohexyl

methine proton

often overlap.

~2.2-1.8 Multiplet 4H

Cyclohexyl CH₂

(axial, adjacent

to CH-N)

These protons

are part of the

cyclohexyl ring.

~1.8-1.5 Multiplet 4H
Cyclohexyl CH₂

(equatorial/axial)

Remaining

cyclohexyl

protons further

from the nitrogen

atom.

~1.4-1.1 Multiplet 2H

Cyclohexyl CH₂

(equatorial,

distant)

The most upfield

signals,

corresponding to

the cyclohexyl

protons furthest

from the

piperazine ring.

Variable (~9-7 in

DMSO-d₆)

Broad Singlet 2H N⁺-H In a non-

exchanging

solvent like

DMSO-d₆, the
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ammonium

protons would be

visible as a

broad signal. In

D₂O, this signal

disappears.

¹³C NMR Data Interpretation:

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for 1-Cyclohexylpiperazine Dihydrochloride

Chemical Shift (δ, ppm) Assignment Rationale

~60-55 Cyclohexyl C-N

The methine carbon directly

attached to the nitrogen is the

most downfield of the

cyclohexyl carbons.

~48-45 Piperazine C-N

Carbons in the piperazine ring

are deshielded due to their

proximity to the two N⁺ atoms.

~30-28 Cyclohexyl C₂/C₆
Carbons adjacent to the C-N

carbon in the cyclohexyl ring.

~25-24 Cyclohexyl C₃/C₅

Carbons at the beta position

relative to the piperazine

substituent.

~24-23 Cyclohexyl C₄

The carbon at the para

position, furthest from the

nitrogen substituent.

Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-

charge ratio (m/z). It is used to determine the molecular weight and deduce the structure from

fragmentation patterns. Electrospray Ionization (ESI) is ideal for pre-charged molecules like

amine salts.
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Experimental Protocol (ESI-MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or

acetonitrile/water).

Infuse the solution directly into the ESI source of the mass spectrometer.

Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.

As the solvent evaporates, ions are released and enter the mass analyzer.

Acquire the spectrum in positive ion mode.

Data Interpretation: The dihydrochloride salt will dissociate in solution. The analysis will detect

the protonated free base [C₁₀H₂₀N₂ + H]⁺.

Expected Molecular Ion: m/z = 169.17 [M+H]⁺ (for the free base, C₁₀H₂₀N₂)

Fragmentation: The primary fragmentation pathways involve cleavage of the C-N bond

connecting the two rings or fragmentation within the rings themselves.

Loss of Cyclohexyl Radical Ring Opening & Cleavage Loss of Ethyleneimine

[M+H]⁺
m/z = 169.17

Piperazine Fragment
m/z = 87.09

- C₆H₁₁•

Cyclohexyl-containing Fragment
m/z = 112.12

- C₂H₅N

Fragment
m/z = 126.13

- C₂H₄N•

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for [M+H]⁺ of 1-Cyclohexylpiperazine.

Validated Synthesis Protocol
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The preparation of 1-Cyclohexylpiperazine dihydrochloride is reliably achieved via a two-

step process involving N-alkylation of a protected piperazine followed by deprotection and salt

formation.[8][9] This method avoids handling free piperazine and ensures clean conversion to

the desired salt.

Experimental Workflow:

Cyclohexyl Bromide
+ 1-Boc-piperazine

Step 1: N-Alkylation

Solvent: Acetonitrile
Base: K₂CO₃

Condition: Reflux

Intermediate:
4-Boc-1-cyclohexylpiperazine

Step 2: Deprotection & Salt Formation

Reagent: Conc. HCl
Solvent: Ethanol
Condition: Reflux

Purification

Pulping with Isopropanol
& Filtration

Final Product:
1-Cyclohexylpiperazine

Dihydrochloride

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Cyclohexylpiperazine Dihydrochloride.

Step-by-Step Protocol:

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine.[9]

To a reaction vessel charged with anhydrous acetonitrile, add 1-Boc-piperazine (1.0 eq),

cyclohexyl bromide (1.1 eq), and potassium carbonate (1.1 eq) under stirring.

Causality: Potassium carbonate acts as a mild inorganic base to neutralize the HBr formed

during the Sₙ2 reaction, driving the equilibrium towards the product. Acetonitrile is a

suitable polar aprotic solvent for this reaction.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-

cyclohexylpiperazine, typically as an oil.

Step 2: Preparation of 1-Cyclohexylpiperazine Dihydrochloride.[9]

Dissolve the crude intermediate from Step 1 in absolute ethanol.
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At room temperature, slowly add concentrated hydrochloric acid (~2.5 eq). Caution: This

reaction is exothermic and generates gas (CO₂ and isobutene from Boc cleavage).

Causality: The strong acidic condition cleaves the tert-butoxycarbonyl (Boc) protecting

group. The excess HCl then protonates both nitrogen atoms of the piperazine ring to form

the stable dihydrochloride salt.

Heat the mixture to reflux for 1-2 hours to ensure complete deprotection.

Cool the reaction mixture and remove the solvent by distillation under reduced pressure.

Add isopropanol to the residue and stir to form a slurry ("pulping").

Causality: The dihydrochloride salt is poorly soluble in isopropanol, allowing it to

precipitate while impurities may remain in the solvent.

Collect the solid product by filtration, wash with a small amount of cold isopropanol, and

dry under vacuum to yield pure 1-Cyclohexylpiperazine dihydrochloride.

Applications in Drug Development and Research
1-Cyclohexylpiperazine is a valuable scaffold in medicinal chemistry, primarily serving as a

precursor for more complex molecules.[1][10]

Scaffold for CNS Agents: The piperazine core is a well-known "privileged structure" in

neuroscience drug discovery. Its derivative, 1-Cyclohexylpiperazine, is used to synthesize

compounds targeting neurological disorders.[1]

Sigma Receptor Ligands: It is a known precursor for ligands of sigma-1 (σ₁) and sigma-2 (σ₂)

receptors, which are implicated in various neurological and psychiatric conditions, giving

these compounds diagnostic and therapeutic potential.[11]

Modulation of Physicochemical Properties: The introduction of the cyclohexyl group

increases the lipophilicity of the final molecule, which can be strategically used to enhance

properties like blood-brain barrier penetration or oral bioavailability.[1]

Material Science: The free base has been used to develop novel luminescent materials,

indicating its utility beyond pharmaceuticals.[11]
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Conclusion
1-Cyclohexylpiperazine dihydrochloride possesses a distinct spectroscopic profile that is

readily interpretable. The presence of the protonated piperazine ring is clearly evidenced by a

broad N-H stretching band in the IR spectrum and the significant downfield shift of adjacent

protons and carbons in NMR spectra. Mass spectrometry confirms the molecular weight of the

corresponding free base. The robust and scalable synthesis makes this compound an

accessible and indispensable tool for researchers in drug discovery and material science,

providing a versatile platform for chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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